

# CHDI-390576: Application Notes for Solubility and Stock Solution Preparation

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## Compound of Interest

Compound Name: CHDI-390576

Cat. No.: B15586422

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## Abstract

**CHDI-390576** is a potent and selective, cell-permeable, and central nervous system (CNS) penetrant inhibitor of class IIa histone deacetylases (HDACs).[1] It demonstrates high selectivity for HDAC4, HDAC5, HDAC7, and HDAC9, with IC50 values in the nanomolar range, while showing significantly lower activity against other HDAC classes.[1] These characteristics make **CHDI-390576** a valuable tool for investigating the biological roles of class IIa HDACs in various physiological and pathological processes, including neurodegenerative diseases. Proper handling and preparation of **CHDI-390576** solutions are critical for obtaining reliable and reproducible experimental results. This document provides detailed protocols for the solubilization and preparation of stock solutions of **CHDI-390576** for both in vitro and in vivo applications.

## Physicochemical Properties and Solubility

**CHDI-390576** is supplied as a solid powder. Its molecular weight is 391.32 g/mol . The solubility of **CHDI-390576** in common laboratory solvents is summarized in the table below.

Solvent	Maximum Concentration (mM)	Maximum Concentration (mg/mL)	Notes
Dimethyl Sulfoxide (DMSO)	100	39.13	Soluble. For very high concentrations (e.g., 250 mg/mL), ultrasonication may be required.[2]
Ethanol	100	39.13	Soluble.
Water	Insoluble	Insoluble	
Aqueous Buffers (e.g., PBS)	Insoluble	Insoluble	Not directly soluble. Requires a co-solvent like DMSO.

Table 1: Solubility of **CHDI-390576** in common solvents.

## Preparation of Stock Solutions

### Protocol 1: High-Concentration Stock Solution for In Vitro Use (100 mM in DMSO)

This protocol describes the preparation of a high-concentration stock solution of **CHDI-390576** in DMSO, suitable for subsequent dilution in cell culture media for in vitro assays.

Materials:

- **CHDI-390576** powder
- Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Sonicator (optional, but recommended for high concentrations)

#### Procedure:

- Pre-warm the DMSO: Warm the required volume of DMSO to room temperature.
- Weigh the Compound: Accurately weigh the desired amount of **CHDI-390576** powder in a sterile microcentrifuge tube or vial. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 39.13 mg of **CHDI-390576**.
- Add DMSO: Add the calculated volume of DMSO to the vial containing the **CHDI-390576** powder.
- Dissolve the Compound:
  - Vortex the solution vigorously for 1-2 minutes.
  - If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.<sup>[2]</sup>
  - Visually inspect the solution to ensure there are no undissolved particles. The solution should be clear.
- Aliquot and Store:
  - Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
  - Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).<sup>[1][3]</sup>

## Protocol 2: Stock Solution for In Vivo Use

This protocol is adapted for the preparation of a dosing solution suitable for administration in animal models. It utilizes a co-solvent system to maintain the solubility of **CHDI-390576** in an aqueous-based vehicle.

#### Materials:

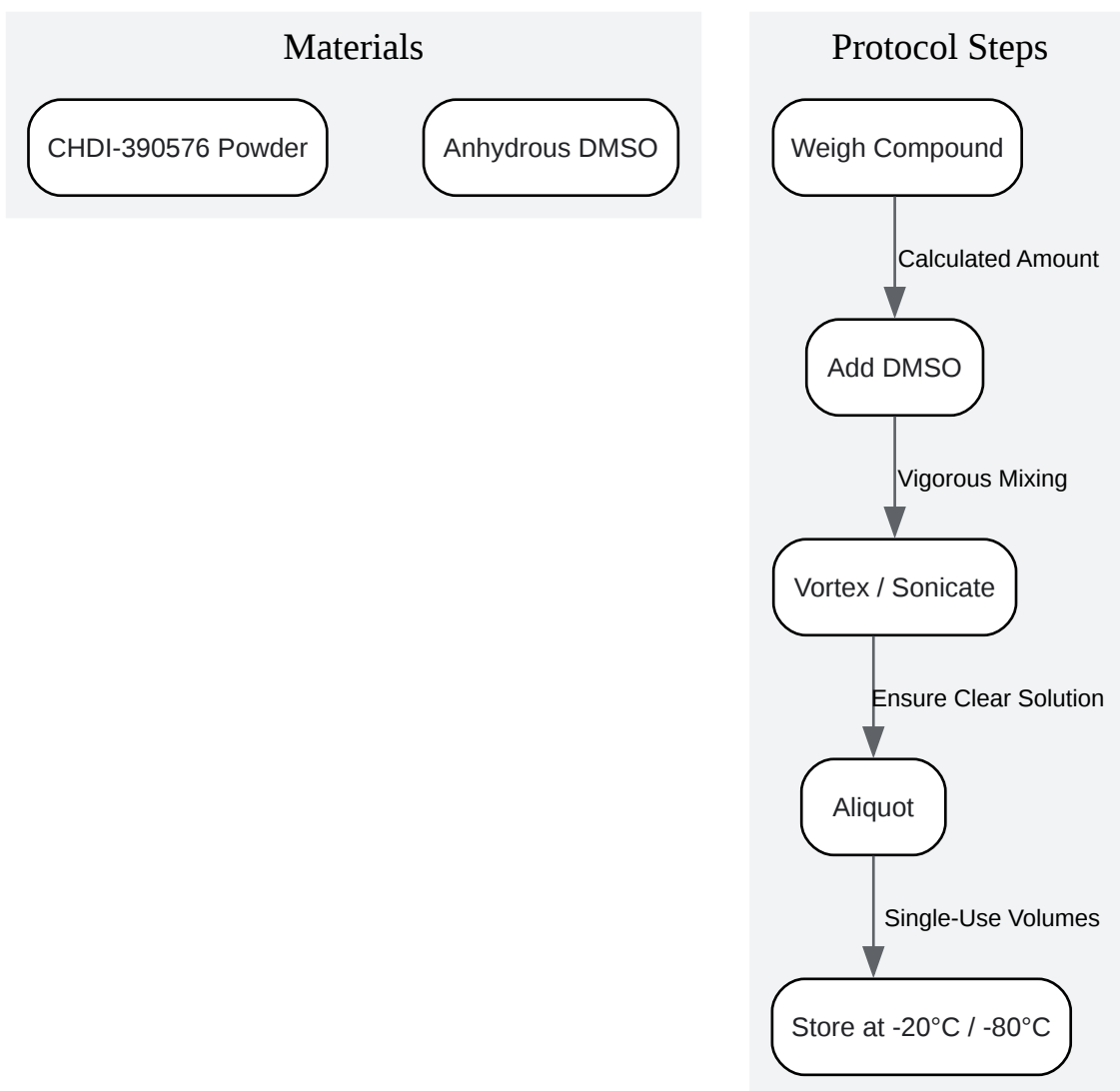
- **CHDI-390576** powder

- DMSO
- PEG300
- Tween-80
- Saline (0.9% NaCl)
- Sterile tubes
- Vortex mixer

#### Procedure:

- Prepare a DMSO Stock: First, prepare a concentrated stock solution of **CHDI-390576** in DMSO (e.g., 20.8 mg/mL) as described in Protocol 1.
- Formulation Preparation (example for a final concentration of  $\geq 2.08$  mg/mL): The final formulation will consist of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
  - In a sterile tube, add 400  $\mu$ L of PEG300.
  - Add 100  $\mu$ L of the 20.8 mg/mL **CHDI-390576** DMSO stock solution to the PEG300 and mix thoroughly by vortexing.
  - Add 50  $\mu$ L of Tween-80 and mix until the solution is homogeneous.
  - Add 450  $\mu$ L of saline to bring the total volume to 1 mL.
  - Vortex the final solution until it is clear and uniform.
- Administration: The resulting solution will have a **CHDI-390576** concentration of at least 2.08 mg/mL. This solution should be prepared fresh before each use.

## Experimental Workflow for Stock Solution Preparation



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Workflow for preparing a DMSO stock solution.

## Stability and Storage Recommendations

Proper storage of **CHDI-390576** solutions is essential to maintain their potency and stability.

Form	Storage Temperature	Duration	Notes
Solid Powder	-20°C	3 years	Keep desiccated.
DMSO Stock Solution	-20°C	Up to 1 month	[1][3]
DMSO Stock Solution	-80°C	Up to 6 months	[1][3] Recommended for long-term storage.

Table 2: Storage recommendations for **CHDI-390576**.

Important Considerations:

- Avoid repeated freeze-thaw cycles of stock solutions as this can lead to degradation of the compound.
- When diluting the DMSO stock solution into aqueous media for in vitro assays, ensure that the final concentration of DMSO is kept low (typically  $\leq 0.5\%$ ) to avoid solvent-induced cytotoxicity.
- If precipitation occurs upon dilution into aqueous buffers, gentle warming or sonication may help to redissolve the compound.

## Mechanism of Action and Signaling Pathway

**CHDI-390576** is a selective inhibitor of class IIa HDACs. These enzymes play a crucial role in regulating gene expression by removing acetyl groups from histone and non-histone proteins. A key target of class IIa HDACs is the Myocyte Enhancer Factor 2 (MEF2) family of transcription factors.

In the nucleus, class IIa HDACs bind to MEF2, repressing its ability to activate the transcription of target genes involved in processes such as muscle differentiation and neuronal development. The repressive function of class IIa HDACs is regulated by their subcellular localization. Upstream signaling pathways, involving kinases such as Protein Kinase D (PKD), Ca<sup>2+</sup>/calmodulin-dependent protein kinases (CaMKs), and AMP-activated protein kinase (AMPK)-related kinases, can phosphorylate class IIa HDACs.[4][5][6][7] This phosphorylation event creates a binding site for 14-3-3 proteins, which leads to the nuclear export of the class

Ila HDACs. The removal of the repressive HDACs from the nucleus allows MEF2 to become transcriptionally active.

By inhibiting the enzymatic activity of class Ila HDACs, **CHDI-390576** effectively mimics the outcome of their nuclear export, leading to the de-repression of MEF2 and the subsequent activation of its target genes.

Class Ila HDAC signaling pathway.

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